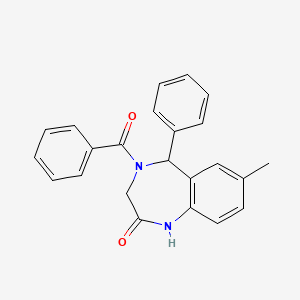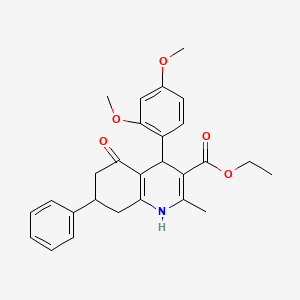![molecular formula C17H23ClO4S B5130777 diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
diethyl {4-[(4-chlorophenyl)thio]butyl}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate, also known as CTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTM is a malonate ester that contains a chlorophenylthio group and a butyl chain. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In
Aplicaciones Científicas De Investigación
Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for cancer and other diseases. diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of these channels in cellular function. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have anti-cancer properties in vitro, making it a promising candidate for further study as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate is not fully understood, but it is thought to involve the inhibition of ion channels through binding to specific sites on the channel protein. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases.
Biochemical and Physiological Effects
diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have anti-inflammatory properties and to inhibit the growth of certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl {4-[(4-chlorophenyl)thio]butyl}malonate in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation. Additionally, diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been shown to have low toxicity in vitro, making it a relatively safe tool for use in lab experiments. One limitation of using diethyl {4-[(4-chlorophenyl)thio]butyl}malonate is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on diethyl {4-[(4-chlorophenyl)thio]butyl}malonate. One area of interest is the development of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate-based therapies for cancer and other diseases. Additionally, further study is needed to fully understand the mechanism of action of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate and its effects on ion channels and other cellular processes. Finally, the development of new synthesis methods for diethyl {4-[(4-chlorophenyl)thio]butyl}malonate could lead to improved purity and yield, making it more accessible to researchers.
Métodos De Síntesis
The synthesis of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate involves the reaction of diethyl malonate with 4-chlorothiophenol and 1,4-dibromobutane in the presence of a base. The resulting product is then purified through column chromatography. This method has been shown to yield diethyl {4-[(4-chlorophenyl)thio]butyl}malonate in high purity and yield.
Propiedades
IUPAC Name |
diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4S/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFZMDZJJAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCSC1=CC=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)

![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130723.png)
![6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5130732.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5130737.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5130738.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)
![1-(4-bromophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5130744.png)
![2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
